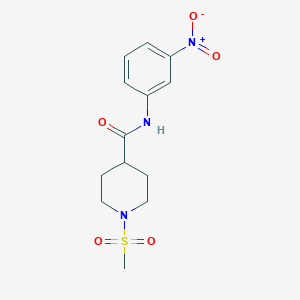

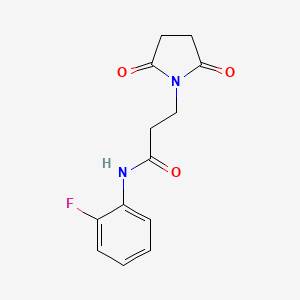

![molecular formula C20H14ClN3O B5717853 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5717853.png)

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-bromoketones . This reaction is promoted by microwave irradiation and does not require a solvent or catalyst .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The imidazo[1,2-a]pyridine scaffold has been investigated for its potential antitumor properties. Studies have shown that derivatives containing this core structure exhibit significant activity against cancer cells . Researchers explore the mechanism of action and evaluate their efficacy in preclinical models.

Catalysis in Oxygen Evolution Reaction (OER)

Complexes based on 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide have been studied for their catalytic properties in the OER under basic conditions. These complexes, particularly the nickel(II) derivative, demonstrate promising activity in promoting water oxidation . Understanding their behavior can contribute to the development of efficient water-splitting catalysts.

Synthetic Chemistry

The imidazo[1,2-a]pyridine motif serves as a versatile building block in synthetic chemistry. Researchers have employed it for the construction of diverse heterocyclic compounds. The solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones is an example of its utility . These derivatives find applications beyond medicinal chemistry, including materials science and drug discovery.

DNA and RNA Interactions

Pyrimidine-containing compounds, such as imidazo[1,2-a]pyridines, play essential roles in DNA and RNA. Their presence influences base pairing, structural stability, and biological processes. Investigating the interactions of this compound with nucleic acids sheds light on its potential therapeutic applications .

Rare and Unique Chemicals Collection

Sigma-Aldrich provides 3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide as part of a collection of rare and unique chemicals. While analytical data may not be available, early discovery researchers can explore its properties and potential applications .

Zukünftige Richtungen

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is a future direction in this field . The exploration of the diverse bioactivity of these compounds in medicinal chemistry is another promising area of research .

Eigenschaften

IUPAC Name |

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYRCPLEFSMUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5717775.png)

![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)

![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)

![methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5717815.png)

![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)